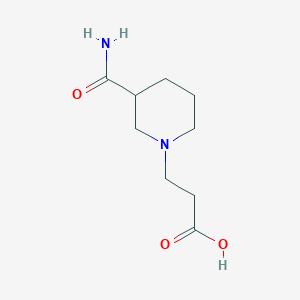

3-(3-Carbamoylpiperidin-1-yl)propanoic acid

描述

属性

IUPAC Name |

3-(3-carbamoylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSOTLDJSIVFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Carbamoylpiperidine Intermediate

A common approach involves starting from commercially available piperidine derivatives or synthesizing the piperidine ring by cyclization methods. The carbamoyl group can be introduced by:

- Direct carbamoylation of the 3-position amine or hydroxyl precursor using reagents such as carbamoyl chloride or urea derivatives.

- Conversion of a nitrile or ester precursor at the 3-position into the carbamoyl group via hydrolysis or amidation reactions.

Coupling with Propanoic Acid Moiety

The linkage of the propanoic acid to the nitrogen atom of the piperidine ring is typically achieved by:

- N-alkylation of the piperidine nitrogen with a suitable propanoic acid derivative, such as 3-bromopropanoic acid or its esters.

- Amide bond formation through coupling agents like HATU or EDCI in the presence of bases (e.g., DIPEA), facilitating the formation of the N-substituted propanoic acid.

Representative Synthetic Route (Based on Published Research)

A three-step sequence is often employed:

- Condensation Reaction: React substituted phenylhydrazines with aldehydes or chloropyrimidines to form key intermediates.

- Reaction with Nipecotic Acid: The intermediates are reacted with chiral nipecotic acid (a piperidine-3-carboxylic acid derivative) under basic conditions to form the piperidine core with the carboxylic acid side chain.

- Amide Coupling: The resulting intermediate is coupled with amines or hydrazines using HATU-mediated condensation to introduce the carbamoyl group and finalize the target molecule.

This method was detailed in a recent medicinal chemistry study focusing on related piperidine derivatives, highlighting the use of triethylamine as a base, ethanol as solvent, and purification by preparative HPLC to achieve high yields (up to 87%) and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Substituted phenylhydrazines, aldehyde, TEA, THF, 70 °C, 1 h | 40-50 | Formation of pyrazolyl intermediates |

| Nipecotic acid coupling | Nipecotic acid, DIPEA, EtOH, 70 °C, 1 h | 80-90 | High yield of piperidine-carboxylic acid intermediate |

| Amide coupling | HATU, DIPEA, amine, DMF, room temp | 70-90 | Efficient carbamoyl group introduction |

Optimization focused on solvent choice, base equivalents, temperature, and purification methods to maximize yield and minimize side reactions.

Purification is typically achieved by silica gel chromatography or preparative HPLC, ensuring removal of unreacted starting materials and side products. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) to verify molecular weight.

- High-performance liquid chromatography (HPLC) for purity assessment.

- The carbamoyl group introduction is sensitive to reaction conditions; mild bases and controlled temperatures prevent hydrolysis or decomposition.

- The use of chiral nipecotic acid allows for stereochemical control, which is crucial for biological activity.

- Alternative methods involve reductive amination of piperidine intermediates with formaldehyde derivatives to generate N-substituted products with carbamoyl functionality.

- Industrial scale-up requires careful control of reaction parameters and may employ continuous flow reactors for improved yield and reproducibility.

| Method | Key Reagents | Reaction Type | Yield Range (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Condensation + Nipecotic Acid Coupling + Amide Coupling | Phenylhydrazines, Nipecotic acid, HATU | Multi-step condensation and coupling | 70-90 | High selectivity, stereocontrol | Requires multiple purification steps |

| Direct Carbamoylation | Piperidine derivatives, carbamoyl chloride | Nucleophilic substitution | Moderate (40-60) | Simpler route | Carbamoyl group stability |

| Reductive Amination | Piperidine intermediates, formaldehyde | Reductive amination | Moderate to high | Mild conditions | Control of side products |

The preparation of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid involves a well-established multi-step synthetic approach centered on the formation of a substituted piperidine ring, selective carbamoylation, and coupling with a propanoic acid moiety. Recent literature emphasizes the use of condensation reactions with substituted hydrazines, followed by coupling with chiral nipecotic acid and amide bond formation mediated by coupling agents such as HATU. Optimization of reaction conditions and purification techniques yields the target compound with high purity and yield. These methods provide a robust foundation for further development and scale-up in pharmaceutical research and industrial applications.

化学反应分析

Types of Reactions

3-(3-Carbamoylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

3-(3-Carbamoylpiperidin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

相似化合物的比较

3-Piperidin-1-yl-propanoic Acid (CAS: 2942-59-8)

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Structural Feature: A simple piperidine ring linked to propanoic acid without additional substituents.

- Comparison: The absence of the 3-carbamoyl group reduces polarity compared to the target compound. This likely results in lower water solubility and higher lipophilicity (logP: ~0.5 estimated) . Synthetic routes for such piperidine-propanoic acid hybrids often involve nucleophilic substitution or condensation reactions, as seen in for related compounds .

2-(3-Hydroxypiperidin-1-yl)propanoic Acid (CID: 60702626)

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Key Structural Feature : A hydroxyl group at the piperidine 3-position.

- However, the lack of a carbamoyl group may reduce binding affinity to biological targets requiring amide interactions. Derivatives with hydroxylated piperidines are often synthesized via epoxide ring-opening or oxidation reactions .

3-(4-Phenylpiperazin-1-yl)propanoic Acid (CAS: 124078-87-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Key Structural Feature : A phenyl-substituted piperazine ring.

- Comparison :

3-(3,5-Dimethylpiperidin-1-yl)propanoic Acid (CAS: 933745-12-1)

- Molecular Formula: C₁₀H₁₉NO₂

- Molecular Weight : 185.26 g/mol

- Key Structural Feature : Methyl groups at the piperidine 3- and 5-positions.

- Synthesis often involves alkylation of piperidine precursors, as described for analogous methyl-substituted heterocycles .

Table 1. Key Properties of Target and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(3-Carbamoylpiperidin-1-yl)propanoic acid | C₉H₁₆N₂O₃ | 200.23 | -0.5 | Moderate | Carbamoyl, propanoic acid |

| 3-Piperidin-1-yl-propanoic acid | C₈H₁₅NO₂ | 157.21 | 0.5 | Low | Piperidine, propanoic acid |

| 2-(3-Hydroxypiperidin-1-yl)propanoic acid | C₈H₁₅NO₃ | 173.21 | -0.2 | High | Hydroxyl, propanoic acid |

| 3-(4-Phenylpiperazin-1-yl)propanoic acid | C₁₃H₁₈N₂O₂ | 234.29 | 1.8 | Low | Phenylpiperazine |

| 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid | C₁₀H₁₉NO₂ | 185.26 | 1.2 | Very Low | Methyl, propanoic acid |

*logP values are estimated using fragment-based methods.

生物活性

3-(3-Carbamoylpiperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a carbamoyl group attached. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may be effective against certain bacterial strains.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 70 |

| HepG2 | 37.59 |

| A2780 | 22.76 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against A2780 cells, which are derived from ovarian cancer.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings.

- Antimicrobial Properties : Another research effort evaluated the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results suggested that it possesses moderate activity, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in the piperidine ring or the carbamoyl group can significantly alter its potency and selectivity for target enzymes or receptors. Ongoing SAR studies aim to optimize these features for enhanced therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structure of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the structural integrity of the piperidine and propanoic acid moieties. For example, NMR can identify carbamoyl proton signals (δ ~6.5–8.5 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, expecting a [M+H] peak matching the calculated molecular formula.

Q. How can researchers design an initial synthetic route for this compound?

- Methodological Answer :

- Retrosynthetic Strategy : Disconnect the propanoic acid moiety from the carbamoylpiperidine core. Use amide coupling (e.g., EDC/HOBt) between 3-carbamoylpiperidine and propanoic acid derivatives.

- Intermediate Synthesis : Prepare 3-carbamoylpiperidine via nitrile hydrolysis of 3-cyanopiperidine, followed by carbamoylation with ammonia .

- Coupling Optimization : Test coupling reagents (e.g., DCC, HATU) in anhydrous DMF or THF under inert atmosphere. Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and coupling constants. Compare with experimental data to identify conformational isomers or hydrogen-bonding effects .

- Variable-Temperature NMR : Acquire spectra at different temperatures (e.g., 25°C to −40°C) to detect dynamic processes, such as ring puckering in the piperidine moiety .

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping carbamoyl and propanoic acid signals .

Q. What experimental strategies can optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables: catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (25–80°C). Analyze results via response surface methodology .

- In Situ Monitoring : Use FTIR or ReactIR to track amide bond formation (disappearance of carbonyl stretching at ~1700 cm) and optimize reaction quenching .

- Workup Efficiency : Implement liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 5% MeOH in DCM) to minimize product loss .

Q. How can researchers assess the compound’s stability under physiological conditions for biological studies?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Light/Thermal Stability : Expose solid and solution forms to UV light (254 nm) and elevated temperatures (40–60°C). Assess decomposition kinetics using Arrhenius plots .

- Cryopreservation Recommendations : Store lyophilized powder at −20°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group .

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with piperidine-binding pockets). Validate with MD simulations (100 ns) to assess binding stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts. Train models with publicly available bioactivity datasets .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the carbamoyl and propanoic acid groups?

- Methodological Answer :

- Potentiometric Titration : Measure experimental pKa using a pH-stat titrator in aqueous and non-aqueous (e.g., 10% DMSO) media. Compare with predictions from software like MarvinSketch or SPARC .

- Solvent Effects : Account for solvent dielectric constant in computational pKa calculations. For example, water vs. methanol solvation models may explain deviations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to potential dust formation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers labeled for hazardous organic compounds .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. Seek medical evaluation if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。